molecular formula C12H13ClN6O4S B2900791 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide CAS No. 900135-65-1

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Cat. No. B2900791
CAS RN: 900135-65-1
M. Wt: 372.78
InChI Key: DMPHQUPTLAHRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively in the field of cancer research. TAK-659 is a potent inhibitor of the protein kinase BTK, which is a key mediator of B-cell receptor signaling.

Mechanism of Action

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a potent and selective inhibitor of BTK, a key mediator of B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is essential for B-cell development and activation. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules. Inhibition of BTK by this compound blocks downstream signaling and induces apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo. In preclinical models of B-cell malignancies, this compound has been shown to induce apoptosis in B-cell lymphoma cells and inhibit tumor growth. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide. In clinical trials, this compound has been shown to be well-tolerated and has demonstrated promising anti-tumor activity in patients with relapsed/refractory CLL and MCL.

Advantages and Limitations for Lab Experiments

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying B-cell receptor signaling in vitro and in vivo. However, this compound has limitations in terms of its solubility and pharmacokinetics, which may affect its use in certain experimental settings. Additionally, this compound has not been extensively studied in non-B-cell malignancies, limiting its potential applications in other cancer types.

Future Directions

For 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide research include the evaluation of its efficacy in combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of BTK inhibition in cancer therapy. Finally, the identification of biomarkers of response to BTK inhibition may help to identify patients who are most likely to benefit from this compound and other BTK inhibitors.

Synthesis Methods

The synthesis of 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide was first reported in a patent filed by Takeda Pharmaceutical Company Limited in 2013. The synthetic route involves the reaction of 4-chloro-3-nitrobenzoic acid with morpholine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 1H-tetrazole-5-carboxylic acid to form the tetrazole ring. The final step involves the sulfonation of the morpholine nitrogen with chlorosulfonic acid to form the sulfonyl group.

Scientific Research Applications

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has been studied extensively in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.

properties

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6O4S/c13-9-2-1-8(11(20)14-12-15-17-18-16-12)7-10(9)24(21,22)19-3-5-23-6-4-19/h1-2,7H,3-6H2,(H2,14,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPHQUPTLAHRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.